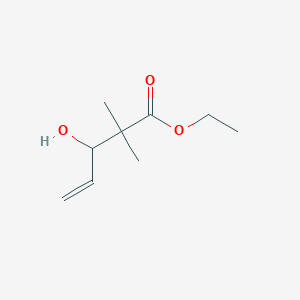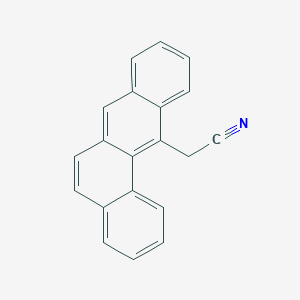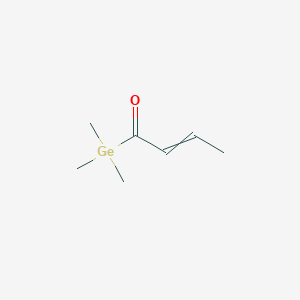
1-(Trimethylgermyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylgermyl)but-2-en-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylgermyl)but-2-en-1-one typically involves the reaction of trimethylgermanium chloride with but-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylgermyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Reduced germanium species.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
1-(Trimethylgermyl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Trimethylgermyl)but-2-en-1-one involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trimethylgermyl-substituted Thiophene 1,1-Dioxides: These compounds share the trimethylgermyl group but differ in their core structure.
Trimethylsilyl-substituted Compounds: Similar in structure but contain silicon instead of germanium.
Uniqueness: 1-(Trimethylgermyl)but-2-en-1-one is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
Properties
CAS No. |
73452-02-5 |
|---|---|
Molecular Formula |
C7H14GeO |
Molecular Weight |
186.82 g/mol |
IUPAC Name |
1-trimethylgermylbut-2-en-1-one |
InChI |
InChI=1S/C7H14GeO/c1-5-6-7(9)8(2,3)4/h5-6H,1-4H3 |
InChI Key |
ACSIVZAWBZRMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


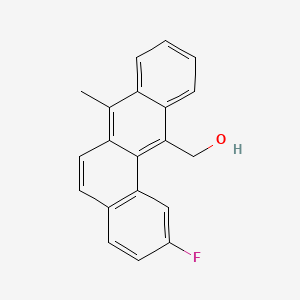
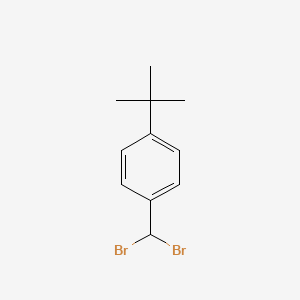
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
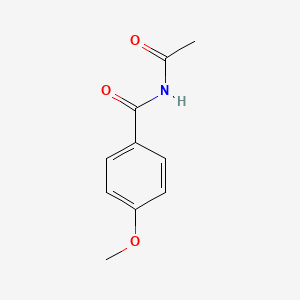

![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)

![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
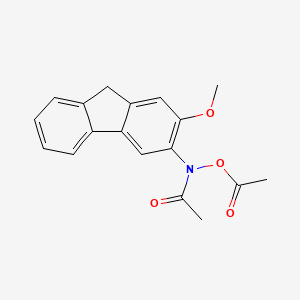
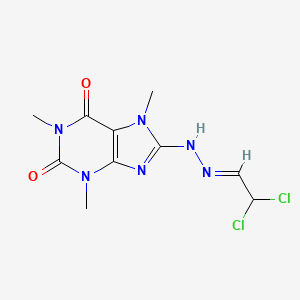
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
